4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine
CAS No.: 1867517-72-3
Cat. No.: VC7755071
Molecular Formula: C12H20N2
Molecular Weight: 192.306
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1867517-72-3 |
|---|---|
| Molecular Formula | C12H20N2 |
| Molecular Weight | 192.306 |
| IUPAC Name | 4-(2,5-dimethylpyrrol-1-yl)cyclohexan-1-amine |
| Standard InChI | InChI=1S/C12H20N2/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-4,11-12H,5-8,13H2,1-2H3 |
| Standard InChI Key | HLLAUVNEHBYVIA-HAQNSBGRSA-N |
| SMILES | CC1=CC=C(N1C2CCC(CC2)N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a cyclohexane ring with an amine group (-NH₂) at position 1 and a 2,5-dimethylpyrrole ring attached at position 4. The pyrrole ring’s methyl substituents at positions 2 and 5 introduce steric effects that influence both reactivity and intermolecular interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The Paal-Knorr pyrrole synthesis is a common route, involving the condensation of 2,5-hexanedione with 1,2,5-oxadiazole-3,4-diamine under acidic conditions. Cyclohexanone may serve as the cyclohexane precursor, with subsequent reductive amination introducing the amine group.
Reaction Conditions:
-
Temperature: 80–100°C
-
Catalyst: p-Toluenesulfonic acid (pTSA)
-
Solvent: Ethanol or toluene
-
Yield: ~60–75%
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency and yield. Key parameters include:
Table 2: Industrial Synthesis Parameters
| Parameter | Value |
|---|---|
| Reactor Type | Continuous flow reactor |
| Temperature | 90–110°C |
| Pressure | 1–2 atm |
| Throughput | 50–100 kg/day |
Industrial batches achieve yields exceeding 85% by optimizing residence time and catalyst loading.
Chemical Reactivity and Derivative Formation
Oxidation Reactions
The amine group and pyrrole ring undergo oxidation with agents like KMnO₄ or CrO₃:
-
Amine Oxidation: Forms nitroso or nitro derivatives.
-
Pyrrole Oxidation: Yields diketones or lactams.
Reduction Reactions
Lithium aluminum hydride (LiAlH₄) reduces the compound to secondary amines or alcohols, depending on reaction conditions.
Substitution Reactions
The amine group participates in nucleophilic substitution with alkyl halides or acyl chlorides, yielding alkylated or acylated derivatives.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits dihydrofolate reductase (DHFR) and enoyl-ACP reductase, critical enzymes in folate metabolism and fatty acid biosynthesis, respectively.
Mechanism:
-
DHFR Inhibition: Competitive binding to the folate-binding site, disrupting nucleotide synthesis.
-
Enoyl-ACP Reductase Inhibition: Hydrogen bonding with active-site residues (e.g., Tyr158, Lys165).
Monoclonal Antibody Production
In Chinese hamster ovary (CHO) cell cultures, the compound enhances monoclonal antibody (mAb) titers by 30–50% while suppressing cell growth. This paradox is attributed to:
-
Increased glucose uptake and ATP production.
-
Modulation of glycosylation pathways, reducing galactosylation on mAbs.
Table 3: Effects on CHO Cell Cultures
| Parameter | Change vs. Control |
|---|---|
| mAb Titer | +40% |
| Cell Growth | -25% |
| Intracellular ATP | +35% |
Applications in Research and Industry
Pharmaceutical Development
-
Drug Intermediate: Used in synthesizing kinase inhibitors and receptor antagonists.
-
Glycoengineering: Controls glycosylation patterns in therapeutic proteins.
Material Science
-
Polymer Additive: Enhances thermal stability in polyamides and polyesters.
Comparison with Structural Analogs
Table 4: Analog Comparison
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| 4-(2-Methylpyrrolidin-1-yl)cyclohexanamine | Saturated pyrrolidine ring | Reduced enzyme inhibition |
| 4-(3-Methylpyrrol-1-yl)cyclohexanamine | Methyl at pyrrole C3 | Altered cellular uptake |
The unsaturated pyrrole ring in 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine confers superior enzyme-binding affinity compared to saturated analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume